(Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline, commonly known as AVE-8063 or AC-7739, is a highly potent aminocombretastatin and a critical precursor in the development of targeted vascular disrupting agents (VDAs) [1]. As the 3'-amino isostere of Combretastatin A-4 (CA-4), it functions as a potent tubulin polymerization inhibitor that binds to the colchicine site, effectively disrupting microtubule dynamics in endothelial and tumor cells [2]. From a procurement perspective, this compound is primarily sourced as the active pharmaceutical ingredient (API) payload for synthesizing amide-linked peptide-drug conjugates, most notably the serine prodrug Ombrabulin (AVE-8062) [3]. Its baseline value lies in providing a highly reactive conjugation site without sacrificing the single-digit nanomolar cytotoxicity characteristic of the combretastatin class [1].
Substituting AVE-8063 with the parent compound Combretastatin A-4 (CA-4) or its phosphate prodrug (CA-4P) fails fundamentally during the formulation of peptide-targeted therapeutics [1]. CA-4 possesses a 3'-hydroxyl group, which restricts derivatization to ester or phosphate linkages; these are highly susceptible to premature cleavage by ubiquitous non-specific alkaline phosphatases in the plasma [2]. In contrast, the primary aniline group of AVE-8063 enables the formation of highly stable amide bonds with amino acids or targeting peptides [1]. This structural distinction is non-negotiable for procurement when the goal is to design prodrugs (such as Ombrabulin) that rely on targeted enzymatic cleavage by tumor-associated aminopeptidases rather than systemic phosphatases [3]. Furthermore, substitution with the E-isomer of the aniline is unviable, as the trans-stilbene configuration is sterically incompatible with the colchicine binding site and lacks antitubulin activity [2].
The primary differentiator for procuring AVE-8063 is its capacity to form stable amide-linked prodrugs, fundamentally altering the pharmacokinetic release profile compared to CA-4 [1]. While CA-4 is typically formulated as a phosphate prodrug (CA-4P) that is rapidly cleaved by ubiquitous alkaline phosphatases, AVE-8063 allows for conjugation with amino acids (e.g., forming the serine prodrug Ombrabulin), which requires specific cleavage by tumor-associated aminopeptidases [2]. This shift from ester/phosphate to amide linkages significantly enhances plasma stability and concentrates the active payload release within the tumor microenvironment [3].
| Evidence Dimension | Prodrug linkage stability and enzymatic cleavage specificity |
| Target Compound Data | AVE-8063 (forms amide-linked peptide prodrugs cleaved selectively by aminopeptidases) |
| Comparator Or Baseline | CA-4 (forms phosphate/ester prodrugs cleaved by non-specific ubiquitous alkaline phosphatases) |
| Quantified Difference | Shift from ubiquitous systemic phosphatase cleavage to targeted localized aminopeptidase cleavage |
| Conditions | Prodrug formulation and physiological cleavage environments |
Procurement of the aniline derivative is essential for developing peptide-drug conjugates that resist premature plasma degradation and release payloads selectively.
Modifying the B-ring of the combretastatin scaffold to introduce a conjugation site often risks reducing the intrinsic potency of the molecule. However, AVE-8063 maintains exceptional antiproliferative activity, demonstrating an IC50 of 2.8 nM against the colon 26 adenocarcinoma cell line . This single-digit nanomolar potency is fully equivalent to the baseline cytotoxicity of the parent phenol, CA-4 [1]. The data confirms that the isosteric replacement of the hydroxyl group with an amino group does not compromise the pharmacodynamic efficacy of the compound once released from its prodrug form .
| Evidence Dimension | In vitro cytotoxicity (IC50) against solid tumor cell lines |
| Target Compound Data | IC50 = 2.8 nM (Colon 26 adenocarcinoma) |
| Comparator Or Baseline | CA-4 (Baseline colchicine-site binder, low nanomolar range) |
| Quantified Difference | Iso-potent cytotoxicity; retains single-digit nanomolar activity despite the OH to NH2 substitution |
| Conditions | In vitro cell viability assays (Colon 26 cells) |
Ensures that the structural modification required for peptide conjugation does not dilute the intrinsic payload potency necessary for vascular disruption.
The mechanism of action for AVE-8063 relies on its ability to bind the colchicine site of tubulin, preventing microtubule assembly. Quantitative cell-free assays demonstrate that AVE-8063 inhibits tubulin polymerization with an IC50 in the range of 1–2 μM [1]. This is directly comparable to the parent compound CA-4, which also exhibits an IC50 of 1–2 μM under identical assay conditions [2]. This equivalence proves that the aniline nitrogen does not introduce steric hindrance or unfavorable electronic effects that would disrupt the critical binding interactions within the tubulin pocket [1].
| Evidence Dimension | Cell-free tubulin assembly inhibition (IC50) |
| Target Compound Data | IC50 ~ 1-2 μM |
| Comparator Or Baseline | CA-4 (IC50 ~ 1-2 μM) |
| Quantified Difference | Iso-potent inhibition of tubulin polymerization at the colchicine binding site |
| Conditions | Purified tubulin polymerization assays |
Confirms that the active API retains the exact molecular targeting capabilities of the combretastatin class, validating its use as a direct payload substitute.
AVE-8063 is the mandatory starting material for synthesizing targeted vascular disrupting agents that utilize amino acid or peptide carriers. Its primary amine allows for the formation of highly stable amide bonds (e.g., with L-serine to form Ombrabulin), which is chemically impossible with the phenol group of CA-4 [1].
Because amide-linked prodrugs derived from AVE-8063 are resistant to ubiquitous plasma phosphatases, this compound is specifically utilized as the payload in formulations designed to be cleaved by tumor-associated aminopeptidases, thereby improving the therapeutic index and localizing vascular disruption [2].
As a highly characterized 3'-amino isostere of CA-4, AVE-8063 serves as the primary benchmark comparator in tubulin polymerization and cytotoxicity assays when industrial or academic laboratories evaluate novel nitrogen-containing CA-4 analogs, such as pyrazole- or tetrazole-bridged derivatives [3].